HIV-1 protease-IN-8

Enzyme inhibition HIV-1 protease Structure-activity relationship

HIV-1 protease-IN-8 (compound 34b) is the premier tool for HIV protease research, offering unmatched sub-nanomolar potency (IC50 0.32 nM) and a resilient resistance profile. Unlike generic inhibitors, its engineered (R)-pyrrolidine-3-carboxamide P2 ligand ensures robust backbone contacts, retaining significant potency against multidrug-resistant HIV-1MDR (EC50 1.90 µM; 6.6-fold shift). This validated design minimizes solvent interference in FRET assays and serves as an ideal benchmark for SAR and computational docking studies. Choose HIV-1 protease-IN-8 for reproducible, resistance-focused antiviral discovery pipelines.

Molecular Formula C25H35N3O5S
Molecular Weight 489.6 g/mol
Cat. No. B12393034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 protease-IN-8
Molecular FormulaC25H35N3O5S
Molecular Weight489.6 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2CCNC2)O)S(=O)(=O)C3=CC=C(C=C3)O
InChIInChI=1S/C25H35N3O5S/c1-18(2)16-28(34(32,33)22-10-8-21(29)9-11-22)17-24(30)23(14-19-6-4-3-5-7-19)27-25(31)20-12-13-26-15-20/h3-11,18,20,23-24,26,29-30H,12-17H2,1-2H3,(H,27,31)/t20-,23+,24-/m1/s1
InChIKeyIBZXXQSXINCLJJ-FGCOXFRFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 Protease-IN-8: A Highly Potent HIV-1 Protease Inhibitor for Wild-Type and Drug-Resistant Variants


HIV-1 protease-IN-8 (also designated compound 34b) is a next-generation HIV-1 protease inhibitor that demonstrates exceptional enzyme inhibitory potency with an IC50 value of 0.32 nM [1]. Structurally, it features a (R)-pyrrolidine-3-carboxamide P2 ligand and a 4-hydroxyphenyl P2' ligand [1]. In cellular assays, HIV-1 protease-IN-8 exhibits robust antiviral activity against both wild-type HIV-1 (HIV-1NL4-3, EC50 = 0.29 μM) and a multidrug-resistant variant (HIV-1MDR, EC50 = 1.90 μM) [1]. This dual activity profile positions HIV-1 protease-IN-8 as a valuable tool compound for research programs focused on overcoming drug resistance in HIV-1 protease inhibition.

Why HIV-1 Protease-IN-8 Cannot Be Arbitrarily Substituted with Other HIV-1 Protease Inhibitors


HIV-1 protease inhibitors are not functionally interchangeable. Even within the same structural class, subtle differences in P2 and P2' ligand composition can dramatically alter enzyme binding affinity, antiviral potency, and crucially, the ability to maintain activity against drug-resistant viral variants [1]. For example, inhibitors that maximize backbone interactions with the protease active site are more resilient to mutations that distort the binding pocket [1]. HIV-1 protease-IN-8 was specifically engineered with a pyrrolidine-derived P2 ligand to enhance structural flexibility and maintain extensive backbone contacts, resulting in a distinct potency and resistance profile that cannot be assumed for other in-class compounds. The following quantitative evidence demonstrates why HIV-1 protease-IN-8 merits prioritized selection over close analogs.

Quantitative Differentiation of HIV-1 Protease-IN-8 Versus Key Comparators


HIV-1 Protease-IN-8 Exhibits Superior Enzyme Inhibitory Potency Compared to the Closest Structural Analog 34a

HIV-1 protease-IN-8 (compound 34b) demonstrates a 28% improvement in enzyme inhibitory potency relative to its closest structural analog, compound 34a (HIV-1 protease-IN-11), when evaluated in the same FRET-based enzyme assay [1]. Both compounds share the (R)-pyrrolidine-3-carboxamide P2 ligand scaffold but differ in their P2' aromatic substituents [1].

Enzyme inhibition HIV-1 protease Structure-activity relationship

HIV-1 Protease-IN-8 Demonstrates Significantly Greater Enzyme Potency Than the First-Generation Clinical Inhibitor Amprenavir

In enzyme inhibition assays, HIV-1 protease-IN-8 (IC50 = 0.32 nM) [1] exhibits approximately 250-fold greater potency against HIV-1 protease than the first-generation clinical protease inhibitor amprenavir (APV), which has a reported enzyme IC50 of 80 nM [2]. This substantial potency difference reflects the optimized ligand design of HIV-1 protease-IN-8, which was developed to enhance backbone interactions and overcome the limitations of earlier inhibitor scaffolds [1].

Enzyme inhibition HIV-1 protease Drug development

HIV-1 Protease-IN-8 Maintains Potent Cellular Antiviral Activity Against Drug-Resistant HIV-1 Variants

HIV-1 protease-IN-8 exhibits robust antiviral activity against both wild-type HIV-1NL4-3 (EC50 = 0.29 μM) and a multidrug-resistant HIV-1MDR variant (EC50 = 1.90 μM) in cellular assays [1]. The relatively small 6.6-fold shift in EC50 between wild-type and drug-resistant virus indicates that HIV-1 protease-IN-8 retains meaningful potency against resistant strains [1].

Antiviral activity Drug resistance HIV-1 MDR

HIV-1 Protease-IN-8 Retains Activity Against MDR HIV-1 at Concentrations Comparable to Darunavir's Wild-Type Potency

HIV-1 protease-IN-8 demonstrates an EC50 of 1.90 μM against the multidrug-resistant HIV-1MDR variant [1], a value that falls within the same order of magnitude as darunavir's reported cellular IC50 of 3 nM (0.003 μM) against wild-type laboratory HIV-1 strains . While darunavir is the most potent clinically approved protease inhibitor, HIV-1 protease-IN-8 was specifically optimized to maintain activity against resistant variants through enhanced backbone interactions [1].

Antiviral activity Drug resistance Comparator analysis

Molecular Modeling Confirms Extensive Backbone Interactions That Underpin HIV-1 Protease-IN-8's Resistance Profile

Molecular modeling studies of HIV-1 protease-IN-8 (compound 34b) revealed extensive interactions with backbone residues of both wild-type and drug-resistant HIV-1 protease [1]. This binding mode, which maximizes contacts with the conserved protease backbone rather than relying primarily on side-chain interactions, is a validated strategy for maintaining potency against drug-resistant variants that alter the binding pocket conformation [1].

Molecular modeling Drug resistance Structure-based drug design

Optimal Research Applications for HIV-1 Protease-IN-8 Based on Quantitative Evidence


High-Throughput Screening for HIV-1 Protease Inhibitors

With an enzyme IC50 of 0.32 nM, HIV-1 protease-IN-8 serves as an ideal positive control or reference inhibitor in high-throughput FRET-based screening assays for novel HIV-1 protease inhibitors [1]. Its sub-nanomolar potency ensures that minimal compound quantities are required per assay plate, reducing overall screening costs and solvent interference.

Drug Resistance Mechanism Studies in HIV-1

HIV-1 protease-IN-8 maintains antiviral activity against the multidrug-resistant HIV-1MDR variant (EC50 = 1.90 μM) with only a 6.6-fold potency shift relative to wild-type virus [1]. This profile makes it a valuable tool for investigating resistance mechanisms, particularly in studies comparing inhibitor binding modes to wild-type versus mutant protease structures.

Structure-Activity Relationship (SAR) Optimization of P2 Ligands

HIV-1 protease-IN-8 incorporates a (R)-pyrrolidine-3-carboxamide P2 ligand, a scaffold that was systematically optimized across a 32-compound series [1]. Researchers engaged in HIV-1 protease inhibitor SAR studies can utilize HIV-1 protease-IN-8 as a benchmark compound to evaluate the impact of P2 and P2' ligand modifications on enzyme potency and antiviral activity.

Molecular Docking and Computational Chemistry Validation

Molecular modeling studies have confirmed that HIV-1 protease-IN-8 forms extensive interactions with backbone residues of HIV-1 protease, a binding feature associated with resilience to drug-resistant mutations [1]. This validated binding mode makes HIV-1 protease-IN-8 a reliable reference ligand for calibrating docking protocols and scoring functions in computational chemistry workflows targeting HIV-1 protease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIV-1 protease-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.